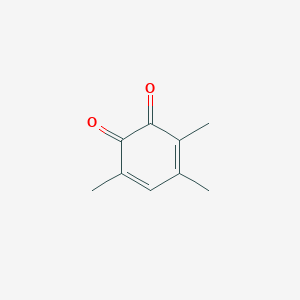
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C9H10O2 It is characterized by a six-membered ring structure with three methyl groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trimethylphenol with oxidizing agents to form the desired dione structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione into corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
Scientific Research Applications
3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of ketone groups allows it to participate in redox reactions, influencing cellular processes. The compound can modulate enzyme activity and affect metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Methylcyclohexa-3,5-diene-1,2-dione: Shares a similar ring structure but with fewer methyl groups.
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Another related compound with different positions of methyl and ketone groups.
Properties
CAS No. |
13038-87-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,4,6-trimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4H,1-3H3 |
InChI Key |
HCLRSBYNYZHMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















